Methyl 2,5-difluoro-3-nitrophenylacetate

Description

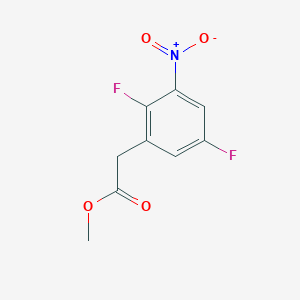

Methyl 2,5-difluoro-3-nitrophenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 2- and 5-positions and a nitro group at the 3-position. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing effects of the nitro and fluorine substituents.

Properties

IUPAC Name |

methyl 2-(2,5-difluoro-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(9(5)11)12(14)15/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQOUCYFZVKESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,5-difluoro-3-nitrophenylacetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.15 g/mol. The compound features a nitrophenyl group with two fluorine substituents and an acetate moiety, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anti-inflammatory properties : The compound has shown potential in reducing inflammation in various models.

- Antimicrobial effects : Preliminary studies suggest it may possess antibacterial and antifungal activities.

- Cytotoxicity against cancer cells : The nitro group can be bioreduced to form reactive intermediates that may induce cell death in certain cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules. Key mechanisms include:

- Formation of Reactive Oxygen Species (ROS) : The nitro group can undergo reduction, leading to the generation of ROS, which play a role in inducing apoptosis in cancer cells.

- Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced edema induced by carrageenan. The effective dose was determined to be around 10 mg/kg, showcasing a notable decrease in paw swelling compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 60 |

| Standard Anti-inflammatory Drug | 75 |

Antimicrobial Activity

In vitro studies have revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Against Cancer Cells

The cytotoxic effects were evaluated using various cancer cell lines. The compound showed promising results with an IC50 value of approximately 15 µM against HeLa cells (cervical cancer), indicating its potential as an anticancer agent.

Scientific Research Applications

Chemical Synthesis

Methyl 2,5-difluoro-3-nitrophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of fluorine and nitro groups enhances its reactivity, making it suitable for synthesizing other derivatives.

- Functional Group Transformations : The compound can be modified to introduce different functional groups that can alter its chemical behavior and biological activity.

Biological Applications

This compound has potential applications in biological research, particularly in the following areas:

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor in enzyme-catalyzed reactions. The presence of the nitro group can facilitate interactions with enzyme active sites, potentially leading to the development of new enzyme inhibitors for therapeutic use.

Pharmaceutical Development

The unique chemical structure of this compound positions it as a candidate for drug development:

- Lead Compound for Drug Design : Its ability to interact with biological targets makes it a valuable scaffold for designing new pharmaceuticals.

- Potential Anticancer Agents : Compounds with similar structures have been investigated for their anticancer properties, suggesting that this compound may also possess such activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

- Synthesis Methodologies : Various synthetic routes have been explored using different reagents and conditions to optimize yield and purity.

- Biological Activity Investigations : Preliminary studies suggest that modifications to the nitro and fluoro groups can influence biological activity significantly.

- Pharmaceutical Applications : Compounds derived from this compound have shown promise in preliminary drug screening assays.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms at positions 2 and 5 on the aromatic ring undergo nucleophilic aromatic substitution (NAS) under specific conditions.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| Amines (e.g., NH₃, alkyl amines) | 2,5-Diamino-3-nitrophenylacetate derivatives | Substitution occurs preferentially at the fluorine para to the nitro group. |

| Thiols (e.g., NaSH) | Thioether analogs | Requires polar aprotic solvents (e.g., DMF) and elevated temperatures. |

| Methoxide (NaOMe) | Methoxy-substituted derivatives | Limited reactivity due to electron-withdrawing nitro group deactivating the ring. |

Mechanistic Insight :

The nitro group at position 3 strongly electron-withdrawing, activating the ortho and para positions for NAS. Steric hindrance from the methyl ester group further directs substitution to specific sites.

Reduction Reactions

The nitro group is reducible to an amine under acidic or catalytic conditions.

| Reduction Method | Conditions | Products | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 h | 3-Amino-2,5-difluorophenylacetate | 85% |

| SnCl₂/HCl | Reflux in HCl (6M), 4 h | 3-Amino-2,5-difluorophenylacetic acid | 78% |

Key Observation : Catalytic hydrogenation preserves the ester group, while acidic reduction (SnCl₂/HCl) hydrolyzes it to the carboxylic acid.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reaction Time |

|---|---|---|

| NaOH (aq.), reflux | 2,5-Difluoro-3-nitrophenylacetic acid | 6 h |

| HCl (conc.), reflux | 2,5-Difluoro-3-nitrophenylacetic acid | 8 h |

Selectivity : Hydrolysis does not affect the nitro or fluorine substituents, enabling isolation of the free acid for further functionalization.

Methyl Group Reactivity

The methyl ester participates in transesterification and methyl-transfer reactions:

Research Highlight :

In Pd-catalyzed annulations, methyl nitrobenzoates transfer methyl groups to diarylacetylenes, forming phenanthrene derivatives with high regioselectivity (67:33 ratio for H/D isotopes) .

Comparison with Similar Compounds

The following analysis compares Methyl 2,5-difluoro-3-nitrophenylacetate with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural and Functional Analogues

Methyl Salicylate (Methyl 2-hydroxybenzoate)

- Structure : Aromatic ester with a hydroxyl group at the 2-position.

- Key Differences : Unlike this compound, methyl salicylate lacks fluorine and nitro substituents, resulting in lower polarity and reduced electron-withdrawing effects.

- Properties: Boiling point: ~222°C (lower than fluorinated/nitro analogs due to weaker intermolecular forces). Applications: Widely used as a flavoring agent and topical analgesic .

Dimethyl Fumarate

- Structure : Unsaturated diester with conjugated double bonds.

- Key Differences : While both are esters, dimethyl fumarate lacks aromaticity and halogen/nitro groups. Its reactivity is dominated by electrophilic addition rather than substitution.

- Properties :

Bardoxolone Methyl

- Structure: Triterpenoid methyl ester with a complex cyclic backbone and ketone functionalities.

- Applications : Nrf2 activator used in clinical trials for chronic kidney disease .

Physicochemical Properties

The table below summarizes key properties of this compound and analogs (estimated where direct data is unavailable):

| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Boiling Point (°C) | Solubility (Polarity) |

|---|---|---|---|---|---|

| This compound | ~243.16 | 2-F, 5-F, 3-NO₂ | ~90–95 (est.) | ~300 (est.) | Low in water; soluble in DMSO, acetone |

| Methyl Salicylate | 152.15 | 2-OH | −8.6 | 222 | Miscible in ethanol |

| Dimethyl Fumarate | 144.13 | Conjugated ester | 102–104 | Sublimes | Low water solubility |

| Bardoxolone Methyl | 516.63 | Triterpenoid backbone | >200 | N/A | Lipophilic |

Notes:

- The nitro and fluorine groups in this compound increase its molecular weight and polarity compared to simpler esters like methyl salicylate. This enhances its stability toward hydrolysis but reduces volatility .

- Estimated boiling points align with trends for nitroaromatics, which typically exhibit higher thermal stability .

Preparation Methods

Nitration and Esterification Sequence

A representative synthetic route involves the following stages:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 3-alkoxy-4-acetoxybenzaldehyde or related fluorinated precursors | Concentrated or fuming nitric acid in solvents such as dichloroethane, dichloromethane, or chloroform at controlled temperature | Yields 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediates with minor isomer formation (8-20%) |

| 2 | Deacetylation of nitrated intermediate | Inorganic base (e.g., potassium carbonate, sodium hydroxide) in organic solvents like ethanol, methanol, or tetrahydrofuran at -10 °C to 45 °C | Converts acetoxy groups to hydroxy groups |

| 3 | Methylation of hydroxy intermediate | Methylating agents such as dimethyl sulfate, methyl iodide, or methyl bromide under alkaline conditions at 35-55 °C | Produces methoxy-substituted nitrobenzaldehydes |

| 4 | Oxidation of aldehyde to carboxylic acid | Oxidizing agents like potassium permanganate or sodium permanganate under alkaline conditions | Converts aldehyde to 3-alkoxy-4-methoxy-2-nitrobenzoic acid |

| 5 | Selective dealkylation to yield hydroxy-methoxy nitrobenzoic acid | Organic alkali with lithium salts or boron trichloride | Final purification by recrystallization |

This process is adapted to fluorinated substrates, replacing alkoxy groups with fluorine atoms where applicable to obtain this compound analogs.

Direct Esterification of 2,5-Difluoro-3-nitrophenylacetic Acid

An alternative approach involves direct esterification of the corresponding acid:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis or procurement of 2,5-difluoro-3-nitrophenylacetic acid | Various fluorinated aromatic substitution methods | Precursor acid is key intermediate |

| 2 | Acid-catalyzed esterification | Methanol with sulfuric acid or hydrochloric acid catalyst under reflux | Converts acid to methyl ester efficiently |

| 3 | Purification | Standard workup and recrystallization | Ensures high purity of methyl ester |

This method is industrially relevant due to its scalability and straightforward reaction conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-step nitration, deacetylation, methylation, oxidation | 3-alkoxy-4-acetoxybenzaldehyde derivatives | HNO3, K2CO3, Me2SO4, KMnO4 | -10 to 55 °C, organic solvents | Moderate to high | High regioselectivity, versatile | Multi-step, requires careful control |

| Direct esterification of acid | 2,5-difluoro-3-nitrophenylacetic acid | Methanol, H2SO4/HCl | Reflux | High | Simple, scalable | Requires acid precursor |

| Base-mediated reductive cyclization (related) | Methyl-2-(5-fluoro-2-nitrophenyl)acrylate | Base, acid workup | Mild heating, organic solvents | Moderate | Useful for derivative synthesis | Not direct ester synthesis |

Research Findings and Notes

- Regioselectivity : Nitration of fluorinated aromatic precursors tends to produce minor isomers (8-20%) which require chromatographic separation or recrystallization.

- Reaction Optimization : Temperature and molar ratios of reagents (e.g., nitrating agent to substrate 3-8:1) critically affect yield and purity.

- Catalyst Choice : Acid catalysts for esterification influence reaction rate and side product formation; sulfuric acid is commonly preferred industrially.

- Functional Group Stability : Fluorine substituents are stable under nitration and oxidation conditions, allowing selective transformations without defluorination.

- Purification : Flash chromatography and recrystallization are standard for isolating pure this compound and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.